molecular formula C14H26OSi B8663768 1-(Trimethylsilyl)undec-1-YN-3-one CAS No. 124576-28-9

1-(Trimethylsilyl)undec-1-YN-3-one

Cat. No.: B8663768
CAS No.: 124576-28-9
M. Wt: 238.44 g/mol
InChI Key: DSJYQYSBHAXZNC-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)undec-1-YN-3-one is a useful research compound. Its molecular formula is C14H26OSi and its molecular weight is 238.44 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

1-(Trimethylsilyl)undec-1-YN-3-one serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for producing more complex molecules.

Reactivity and Functionalization

  • The presence of the trimethylsilyl group enhances the stability and solubility of the compound, facilitating its use in reactions such as:
    • Nucleophilic additions : The carbonyl group can react with nucleophiles, allowing for the formation of alcohols or other functional groups.
    • Alkyne transformations : The terminal alkyne can undergo various transformations, including cycloadditions and coupling reactions.

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development. Its ability to serve as an intermediate in synthesizing biologically active compounds is particularly noteworthy.

Case Studies in Drug Development

  • Research has demonstrated that derivatives of this compound can exhibit significant biological activity. For example, modifications to the carbonyl or alkyne moieties have been explored to enhance pharmacological properties.

Material Science

In material science, this compound can be utilized in creating silicon-based materials due to the presence of the trimethylsilyl group.

Applications in Coatings and Polymers

  • The compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties. Its reactivity allows for cross-linking reactions that enhance material performance.

Analytical Chemistry

The compound's unique structure lends itself to applications in analytical chemistry, particularly in developing new methods for detecting and quantifying organic compounds.

Chromatography and Spectroscopy

  • Due to its chemical properties, this compound can be used as a standard or derivatizing agent in chromatographic techniques. This application is crucial for improving the sensitivity and specificity of analytical methods.

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
1-undecyneTerminal alkyne without carbonylLacks functional groups that enhance reactivity
1-undecen-3-oneContains a double bond instead of a triple bondDifferent reactivity due to unsaturation
10-undecyn-1-olAlcohol derivative with hydroxyl groupFunctional group alters solubility and reactivity
1-(4-methoxyphenyl)hept-2-yn-1-oneSubstituted phenyl groupIntroduces aromatic character affecting reactivity
10-undecynyl acetateAcetate functional groupAlters reactivity compared to carbonyl-containing compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(trimethylsilyl)undec-1-yn-3-one, and what factors influence reaction efficiency?

  • Methodology : The compound can be synthesized via silylation of terminal alkynes. A representative method involves reacting trimethylsilylacetylene with an undecanone derivative under catalytic conditions (e.g., using trifluoroethanol and p-toluenesulfonic acid as a catalyst). Reaction efficiency depends on temperature (55°C optimal for silylation), reagent purity (≤77% mCPBA may introduce impurities), and stoichiometric ratios of trimethylsilyl reagents .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Post-synthesis purification typically involves aqueous workup (saturated NaHCO₃ to neutralize acids) and recrystallization (e.g., acetonitrile) to achieve >80% yield .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood. Reactivity hazards include exothermic reactions during silylation; control addition rates of trimethylsilylacetylene to prevent thermal runaway .
  • Waste Management : Quench residual reagents with aqueous NaHCO₃ before disposal. Organic layers should be collected in halogenated waste containers due to silicon content .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Look for the trimethylsilyl (TMS) proton signal at δ 0.1–0.3 ppm and the acetylenic proton absence (confirming silylation).
  • IR : The carbonyl stretch (C=O) appears near 1700 cm⁻¹, while the alkyne (C≡C) is masked by TMS groups.
  • MS : Molecular ion peak [M⁺] at m/z 252 (C₁₄H₂₈OSi) and fragment ions at m/z 73 (TMS⁺) .

Advanced Research Questions

Q. How does this compound participate in Diels-Alder reactions, and what steric effects arise from the TMS group?

  • Methodology : The TMS group acts as an electron-withdrawing substituent, polarizing the alkyne for cycloaddition. Steric hindrance from TMS can reduce reaction rates with bulky dienes. Kinetic studies (e.g., using methyl acrylate as a dienophile) reveal a 2–3× slower reaction compared to non-silylated analogs. Optimize by using Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity .
  • Data Analysis : Compare yields and regioselectivity via HPLC or ¹³C NMR. Computational modeling (DFT) can predict transition-state geometries .

Q. How can contradictory spectroscopic data (e.g., unexpected carbonyl shifts) be resolved during characterization?

  • Methodology :

  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, an anomalous carbonyl shift may indicate keto-enol tautomerism; verify via deuterium exchange experiments.
  • Computational Support : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA). Deviations >0.5 ppm suggest structural misassignment .

Q. What strategies are effective in optimizing the regioselectivity of this compound in transition-metal-catalyzed couplings?

  • Methodology :

  • Catalyst Screening : Test Pd(0)/Cu(I) systems for Sonogashira couplings. The TMS group can direct coupling to the β-position; use bulky ligands (e.g., P(t-Bu)₃) to enhance selectivity.
  • Kinetic Profiling : Monitor reaction progress via in situ IR to identify intermediates. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize charged transition states .

Properties

CAS No.

124576-28-9

Molecular Formula

C14H26OSi

Molecular Weight

238.44 g/mol

IUPAC Name

1-trimethylsilylundec-1-yn-3-one

InChI

InChI=1S/C14H26OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h5-11H2,1-4H3

InChI Key

DSJYQYSBHAXZNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 500 ml of CH2Cl2 was added 53 ml (294 mmol) of nonanoyl chloride and 50 g (293.4 mmol) of bis(trimethylsilyl)acetylene. The reaction mixture was cooled in an ice bath and 40 g (300 mmol) of AlCl3 was added portionwise with stirring over 1/2 hour. After stirring for an additional hour, the reaction mixture was quenched with ice. Water was added to the reaction mixture and it was extracted 3x with 200 ml aliquots of diethyl ether. The combined extracts were washed 2x with 50 ml aliquots of saturated NaHCO3, 1 x with brine, and then dried (MgSO4). The solvent was removed in vacuo to give a brown oil which was used without further purification.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 500ml of CH2Cl2 was added 53ml (294 mmol) of nonanoyl chloride and 50g (293.4 mmol) of bis(trimethylsilyl) acetylene. The reaction mixture was cooled in an ice bath and 40g (300 mmol) of AlCl3 was added portionwise with stirring over 1/2 hour. After stirring for an additional hour, the reaction mixture was quenched with ice. Water was added to the reaction mixture and it was extracted 3x with 200ml aliquots of diethyl ether. The combined extracts were washed 2x with 50ml aliquots of saturated NaHCO3, 1 x with brine, and then dried (MgSO4). The solvent was removed in vacuo to give a brown oil which was used without further purification.
[Compound]
Name
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Quantity
300 mmol
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reactant
Reaction Step One
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Quantity
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53 mL
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Name
50g
Quantity
293.4 mmol
Type
reactant
Reaction Step Two
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